2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde 2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638679
InChI: InChI=1S/C11H14N2O2/c1-9-8-15-6-5-13(9)11-10(7-14)3-2-4-12-11/h2-4,7,9H,5-6,8H2,1H3
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17638679

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 2-(3-methylmorpholin-4-yl)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C11H14N2O2/c1-9-8-15-6-5-13(9)11-10(7-14)3-2-4-12-11/h2-4,7,9H,5-6,8H2,1H3
Standard InChI Key CYEDVXMUDXVTQM-UHFFFAOYSA-N
Canonical SMILES CC1COCCN1C2=C(C=CC=N2)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde consists of a pyridine ring substituted at the 2-position with a 3-methylmorpholine moiety and at the 3-position with a formyl group. The morpholine ring adopts a chair conformation, with the methyl group at the 3-position introducing steric hindrance that influences reactivity . The compound’s IUPAC name and CAS registry number (1696068-73-1) confirm its unique identity in chemical databases .

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via sequential functionalization of pyridine intermediates. A validated method for related pyridine-carbaldehydes involves:

  • Chlorination: 2-Methylpyridine reacts with trichloroisocyanate in halohydrocarbon solvents (e.g., dichloromethane) catalyzed by benzamide to yield 2-chloromethylpyridine .

  • Oxidation: 2-Chloromethylpyridine undergoes hydrolysis under alkaline conditions (e.g., NaOH) to form 2-pyridinemethanol, followed by oxidation with sodium hypochlorite and catalysts (2,2,6,6-tetramethylpiperidine nitric oxide, KBr) to produce 2-pyridinecarbaldehyde .

  • Morpholine Incorporation: The 3-methylmorpholine group is introduced via nucleophilic substitution or reductive amination, though explicit details for this step require proprietary optimization .

Table 1: Key Reaction Conditions for Pyridine-Carbaldehyde Synthesis

StepReagents/ConditionsYield
Chlorination2-Methylpyridine, trichloroisocyanate, CHCl₃, benzamide, 40–90°C, 2–3 h90–95%
OxidationNaOCl (10% w/w), 2,2,6,6-tetramethylpiperidine nitric oxide, KBr, –10–25°C85–90%

Industrial Scalability

Physicochemical Properties

Hazard Classification

Per OSHA HCS guidelines, the compound exhibits:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed (H302) .

  • Skin/Eye Irritation (Category 2): Causes skin and serious eye irritation (H315, H319) .

  • Respiratory Toxicity (Category 3): May cause respiratory irritation (H335) .

Biological and Pharmacological Research

Mechanistic Insights

Though direct studies on this compound are absent, structurally related pyridine-2-methylamine derivatives inhibit Mycobacterial membrane protein Large 3 (MmpL3), a transporter critical for Mycobacterium tuberculosis survival . For example, compound 62 (MIC = 0.016 μg/mL against M. tuberculosis H37Rv) shares a pyridine backbone and demonstrates target engagement via π-π stacking with MmpL3’s Y646 residue .

Cytotoxicity Profile

Pyridine-carbaldehydes generally exhibit moderate cytotoxicity. The parent compound’s Vero cell IC₅₀ is ≥16 μg/mL, suggesting a therapeutic window for derivatives .

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor for antitubercular agents targeting MmpL3 . Its aldehyde group enables condensation reactions with amines to form Schiff bases, a common strategy in drug design.

Material Science

Pyridine-carbaldehydes are utilized in coordinating metal ions for catalytic applications, though this remains underexplored for the 3-methylmorpholine derivative.

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